1,3,9-Trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Description
1,3,9-Trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its purine and triazine rings, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
1,3,9-trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-5-6-18-11(20)9-10(16(3)13(18)21)14-12-17(4)15-8(2)7-19(9)12/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAURWNLFTUAOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CC(=NN3C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,9-Trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative followed by cyclization with a triazine precursor. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,9-Trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1,3,9-Trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3,9-Trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,7-Trimethylxanthine:
1,3-Dimethyluric acid: Another purine derivative with different substituents.
Uniqueness
1,3,9-Trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is unique due to its specific combination of methyl and propyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Biological Activity
1,3,9-Trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a purine derivative that has garnered interest due to its potential biological activities. This compound belongs to a class of triazine-based purines known for various pharmacological effects. This article explores the biological activity of this compound through various studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following formula:
- Molecular Formula : C₁₃H₁₈N₄O₂
- SMILES : CC(C)C1=NC2=C(N1)N(C(=O)N2C(=O)N(C)C)C(=O)C
Biological Activity Overview
The biological activities of this compound include antimicrobial properties and potential anticancer effects. Below is a summary of the key findings from various studies.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes the inhibition zones observed in studies:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Escherichia coli (G-) | 15 | 10 |
| Klebsiella pneumoniae (G-) | 12 | 10 |
| Staphylococcus aureus (G+) | 18 | 10 |
| Streptococcus mutans (G+) | 20 | 10 |
Note: The inhibition zones were measured using the agar diffusion method.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Specific mechanisms of action have not been fully elucidated but are believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
Case Studies
-
Study on Antimicrobial Efficacy :
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various triazine derivatives including this compound. The compound showed promising results against both Gram-positive and Gram-negative bacteria. -
Cancer Cell Line Study :
A separate investigation focused on the effect of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability in breast cancer and lung cancer cell lines. Further research is necessary to explore the underlying mechanisms.
Q & A
Q. How do researchers reconcile discrepancies between computational predictions and experimental kinetic data?
- Methodological Answer : Apply Bayesian inference to refine force field parameters in molecular dynamics simulations. Validate with stopped-flow kinetics under pseudo-first-order conditions, ensuring time-resolved data aligns with simulated transition states. Use error-propagation analysis to quantify uncertainty margins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
